Ethanaminium propionate
Description
Ethanaminium propionate is a quaternary ammonium salt comprising an ethylamine-derived cation paired with a propionate (C₃H₅O₂⁻) anion. This compound is characterized by its ionic structure, which confers unique solubility and stability properties. These compounds are typically synthesized via alkylation of amines followed by ion exchange or neutralization with propionic acid .
Properties
Molecular Formula |
C5H13NO2 |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
ethylazanium;propanoate |
InChI |
InChI=1S/C3H6O2.C2H7N/c1-2-3(4)5;1-2-3/h2H2,1H3,(H,4,5);2-3H2,1H3 |
InChI Key |
WBBZUMDPZLYKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)[O-].CC[NH3+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Formation Reaction
Ethanaminium propionate is synthesized via a neutralization reaction between ethanamine and propionic acid:
This exothermic reaction proceeds in aqueous or solvent-based systems, yielding the crystalline salt upon evaporation .
Hydrolysis in Aqueous Solution
The salt dissociates into ethanaminium () and propionate () ions in water. Both ions undergo hydrolysis:
-
Ethanaminium ion (weak acid, pKa ≈ 10.71):
-
Propionate ion (weak base, pKb ≈ 9.12):
Table 1: Hydrolysis Constants and pH Contribution
| Component | Equilibrium Constant | Contribution to pH |
|---|---|---|
| Slight acidity | ||
| Slight basicity | ||
| Net Solution pH | — | ~8–9 (Basic) |
The basic pH arises because propionate’s exceeds ethanaminium’s .
(a) Reaction with Strong Acids (e.g., HCl):
Propionate is protonated, regenerating propionic acid:
(b) Reaction with Strong Bases (e.g., NaOH):
Ethanaminium is deprotonated, reforming ethanamine:
Thermal Decomposition
At elevated temperatures, this compound decomposes into its parent compounds:
The decomposition temperature is comparable to ammonium propionate (~150–200°C) .
Comparison with Similar Compounds
Propionylcholine Chloride (C₈H₁₈ClNO₂)
- Structure : Combines a choline (trimethylammonium ethyl) cation with a propionate ester group.
- Molecular Weight : 195.68 g/mol .
- Applications : Used in neurological research as a cholinergic agonist.
- Key Differences : Unlike ethanaminium propionate, propionylcholine chloride includes an esterified propionate group, altering its metabolic stability and receptor specificity .
Cesium Propionate (C₃H₅CsO₂)
- Structure : A metal-propionate salt with cesium as the cation.
- Molecular Weight : 205.98 g/mol .
- Applications : Used in organic synthesis and catalysis due to cesium's soft Lewis acidity.
- Key Differences : Cesium propionate’s ionic interactions differ significantly from this compound’s, affecting solubility in polar solvents and thermal stability .
Ethyl Propionate (C₅H₁₀O₂)
- Structure: An ester formed from propionic acid and ethanol.
- Molecular Weight : 102.13 g/mol .
- Applications : Industrial solvent and flavoring agent.
- Key Differences: Ethyl propionate lacks the ionic character of this compound, resulting in lower polarity and distinct applications in non-polar media .
N,N-Dimethylaminopropylamine (C₅H₁₄N₂)
- Structure : A tertiary amine with a propyl chain.
- Molecular Weight : 102.18 g/mol .
- Applications : Intermediate in polymer and surfactant production.
- Key Differences : Unlike this compound, this compound is a neutral amine, requiring protonation or quaternization for ionic behavior .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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